molecular formula C16H19ClN4O3 B6141091 5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B6141091
M. Wt: 350.80 g/mol
InChI Key: FBBCKKFSNMQKSK-LSCVHKIXSA-N
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Description

5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a tert-butyl group, a chloro-hydroxy-methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-tert-butyl-1H-pyrazole-3-carboxylic acid with 3-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to enhance yield and purity. This can involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro group, converting it into an amine group under suitable conditions.

Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)

Comparison:

Properties

IUPAC Name

5-tert-butyl-N-[(Z)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-16(2,3)13-7-11(19-20-13)15(23)21-18-8-9-5-10(17)14(22)12(6-9)24-4/h5-8,22H,1-4H3,(H,19,20)(H,21,23)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCKKFSNMQKSK-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=C(C(=C2)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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